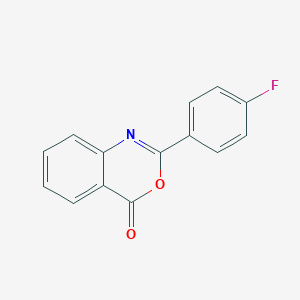

2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FNO2/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(17)18-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPIOVHFUGZTPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351752 | |

| Record name | 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18600-51-6 | |

| Record name | 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-FLUOROPHENYL)-4H-3,1-BENZOXAZIN-4-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Keystone Scaffold: 3,1 Benzoxazin 4 One in Heterocyclic and Medicinal Chemistry

The 3,1-benzoxazin-4-one ring system is a privileged scaffold in the field of heterocyclic chemistry, primarily due to its versatile reactivity and the wide spectrum of biological activities exhibited by its derivatives. This bicyclic structure, formed by the fusion of a benzene (B151609) ring with an oxazinone ring, serves as a crucial building block for the synthesis of various other heterocyclic systems, including the medicinally significant quinazolinones.

The significance of the 3,1-benzoxazin-4-one core in medicinal applications is well-documented, with derivatives demonstrating a vast array of pharmacological properties. These include, but are not limited to, anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral activities. innovareacademics.in The structural features of the benzoxazinone (B8607429) ring allow for modifications at various positions, enabling the fine-tuning of its biological and pharmacokinetic profiles. This adaptability has made it a focal point for the development of novel therapeutic agents.

Charting the Research Territory of 2 4 Fluorophenyl 4h 3,1 Benzoxazin 4 One and Its Analogs

Classical and Conventional Synthetic Approaches

Traditional methods for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones have historically relied on two-step procedures involving acylation of anthranilic acid followed by cyclodehydration. These methods, while foundational, often necessitate harsh reaction conditions.

Acylation-Cyclization Reactions Utilizing Anthranilic Acid Derivatives

A cornerstone in the synthesis of 4H-3,1-benzoxazin-4-ones is the reaction of anthranilic acid and its derivatives with various acylating agents. This approach typically involves the initial formation of an N-acyl anthranilic acid intermediate, which then undergoes cyclization to yield the desired benzoxazinone ring.

The first synthesis of 2-aryl-4H-1,3-benzoxazin-4-ones was reported in 1902, involving the treatment of anthranilic acids with aroyl chlorides in the presence of excess pyridine (B92270). mdpi.com A common and straightforward method involves the reaction of anthranilic acid with an appropriate acid chloride or acid anhydride (B1165640). umich.eduuomosul.edu.iq For instance, the reaction of anthranilic acid with benzoyl chloride in pyridine can produce 2-phenyl-4H-benzo[d] acs.orgacs.orgoxazin-4-one in high yield. ubaya.ac.idresearchgate.net The mechanism involves the acylation of the amino group of anthranilic acid, followed by a cyclodehydration step, which can be facilitated by reagents like acetic anhydride or cyanuric chloride. uomosul.edu.iqnih.goviau.ir

The use of dehydrating agents is crucial in the cyclization step. Acetic anhydride is widely employed for this purpose, converting the intermediate N-acyl anthranilic acid into the corresponding benzoxazinone. uomosul.edu.iqresearchgate.net Other reagents, such as cyanuric chloride in the presence of triethylamine, have also been effectively used as cyclization agents. nih.govmdpi.com

| Starting Material | Acylating Agent | Cyclizing Agent/Conditions | Product | Yield | Reference |

| Anthranilic acid | Benzoyl chloride | Pyridine | 2-phenyl-4H-3,1-benzoxazin-4-one | 90% | ubaya.ac.id |

| Anthranilic acid | N-phthaloylglycyl chloride | Triethylamine, then cyanuric chloride | 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one | 45% | nih.govmdpi.com |

| N-acyl anthranilic acids | - | Acetic anhydride | 2–Substituted benzoxazinones | - | uomosul.edu.iq |

Condensation and Cycloaddition Protocols

Condensation reactions provide an alternative route to 3,1-benzoxazin-4-ones. One such method involves the acid-catalyzed reaction of anthranilic acids with ortho esters. mdpi.comnih.gov This transformation can be carried out under both thermal and microwave-assisted conditions. nih.gov Depending on the substituents on the anthranilic acid, either the fully aromatized benzoxazin-4-one or a dihydro intermediate may be formed. mdpi.comnih.gov

Another approach is the condensation of anthranilic acids with aryl aldehydes in the presence of acetic anhydride, which proceeds via an imine intermediate to furnish N-acetyl-2-aryl-1,2-dihydro-4H-1,3-benzoxazin-4-ones. nih.gov This one-pot reaction can be efficiently conducted under ultrasound conditions. nih.gov

Modern and Catalytic Synthetic Strategies

To overcome the limitations of classical methods, such as harsh conditions and the use of hazardous reagents, modern catalytic strategies have been developed. These approaches often offer milder reaction conditions, higher efficiency, and broader functional group tolerance.

Copper-Catalyzed C-N Bond Formation and Rearrangement Sequences

A facile and efficient copper-catalyzed method has been developed for the synthesis of 4H-3,1-benzoxazin-4-one derivatives from readily available N-acyl-2-halobenzamides. acs.orgacs.orgorganic-chemistry.org This procedure is based on a tandem intramolecular C–N coupling followed by a rearrangement process. acs.orgacs.orgorganic-chemistry.org Optimization studies have identified CuI as the most effective catalyst, with K3PO4 as the preferred base. organic-chemistry.org This method demonstrates broad functional-group tolerance, providing the desired products in moderate to high yields. organic-chemistry.org The proposed mechanism involves copper(I)-mediated activation, C-N coupling, rearrangement, and subsequent ring closure. organic-chemistry.org

A one-pot copper(I) chloride-catalyzed decarboxylative coupling of α-keto acids and anthranilic acids also yields 2-substituted-4H-benzo[d] acs.orgacs.orgoxazin-4-ones under mild conditions. nih.gov This reaction proceeds through an amidation process and is compatible with a variety of substituents on both starting materials. nih.gov

Palladium-Catalyzed Carbonylative Synthesis

Palladium-catalyzed carbonylation reactions have emerged as a powerful tool for the synthesis of 3,1-benzoxazin-4-ones. organic-chemistry.org One such approach involves the carbonylation of N-(o-bromoaryl)amides. organic-chemistry.org A significant advancement in this area is the use of paraformaldehyde as a stable, inexpensive, and easy-to-handle source of carbon monoxide, thus avoiding the handling of toxic CO gas. organic-chemistry.orgnih.govacs.org This method has been shown to be the first example of using paraformaldehyde as a CO surrogate in the palladium-catalyzed carbonylative synthesis of heterocycles. nih.govacs.org

Another palladium-catalyzed route is the carbonylative coupling of 2-iodoanilines with aryl iodides, which provides a general and atom-economical method for constructing 2-arylbenzoxazinones with good yields and high functional group tolerance. organic-chemistry.org

| Starting Material | Carbonyl Source | Catalyst System | Product | Yield | Reference |

| N-(o-bromoaryl)amides | Paraformaldehyde | Pd(OAc)2 / XantPhos | Substituted benzoxazinones | up to 91% | organic-chemistry.org |

| 2-iodoanilines and aryl iodides | CO gas | Heterogeneous Palladium | 2-arylbenzoxazinones | Good | organic-chemistry.org |

Oxidative Coupling Reactions

Oxidative coupling reactions offer another modern avenue for the synthesis of benzoxazinone derivatives. An iodine/tert-butyl hydroperoxide (TBHP)-mediated oxidative coupling of isocyanides with amino-based bis-nucleophiles has been described for the synthesis of 2-aminobenzoxazinones in moderate to excellent yields. researchgate.net This metal-free method provides a practical approach to construct these valuable molecules. researchgate.net

Furthermore, a palladium-catalyzed aerobic oxidative coupling of anthranilic acids with isocyanides has been developed to access a series of 2-aminobenzoxazinones under mild conditions. mdpi.comnih.gov This method effectively avoids undesired nucleophilic pathways and decarbonylation. nih.gov

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product | Reference |

| Amino-based bis-nucleophiles | Isocyanides | I2/TBHP | 2-aminobenzoxazinones | researchgate.net |

| Anthranilic acids | Isocyanides | Pd(OAc)2 | 2-aminobenzoxazinones | mdpi.comnih.gov |

Intramolecular Decarboxylative Acylation Approaches

A notable advancement in the synthesis of 4H-3,1-benzoxazin-4-ones involves intramolecular decarboxylative acylation. This method provides a mild and efficient route to the benzoxazinone core. One prominent example is a silver-mediated synthesis that utilizes α-oxocarboxylic acid as a starting material. researchgate.net This reaction represents the first documented instance of an intramolecular decarboxylative acylation with an α-oxocarboxylic acid to form this class of compounds. researchgate.net

The process offers a rapid and high-yield pathway to various 4H-benzoxazin-4-one derivatives under gentle conditions, facilitated by a silver salt. researchgate.net The general mechanism involves the reaction of an N-acyl-2-aminobenzoic acid precursor, which undergoes cyclization with the concurrent loss of carbon dioxide. This approach is significant as it circumvents the need for harsh reagents or reaction conditions often associated with traditional cyclization methods.

Table 1: Key Features of Silver-Mediated Decarboxylative Acylation

| Feature | Description | Reference |

| Method | Intramolecular Decarboxylative O-Acylation | researchgate.net |

| Key Reagent | α-Oxocarboxylic Acid | researchgate.net |

| Catalyst/Mediator | Silver Salt | researchgate.net |

| Conditions | Mild and Rapid | researchgate.net |

| Outcome | High yields of 4H-benzoxazin-4-ones | researchgate.net |

Regio- and Stereoselective Synthesis Considerations for Fluorinated Benzoxazinone Derivatives

The introduction of fluorine atoms into the benzoxazinone scaffold, as seen in this compound, imparts unique electronic properties to the molecule. However, synthesizing specific regio- and stereoisomers of fluorinated heterocyclic compounds presents considerable challenges. researchgate.netwpmucdn.com Achieving high selectivity is crucial as different isomers can exhibit varied biological activities.

For chiral benzoxazinones, kinetic resolution has emerged as a powerful strategy. An iridium-catalyzed asymmetric intramolecular allylation of racemic vinyl benzoxazinones has been successfully developed. researchgate.net This method allows for the separation of enantiomers, yielding chiral benzoxazinones and chiral 4H-3,1-benzoxazines with excellent enantiomeric excess (ee) and high selectivity factors (s factor up to 170). researchgate.net Such strategies are pivotal for accessing optically active fluorinated benzoxazinone derivatives.

Another approach in fluorinated organic synthesis involves the highly regio- and stereoselective fluorination of chiral enamides using electrophilic N-F reagents like Selectfluor. nih.gov While not directly applied to benzoxazinones in the cited study, the principles of controlling the facial selectivity of the fluorination on an electron-rich olefin could be adapted for the asymmetric synthesis of fluorinated heterocyclic cores. nih.gov The development of these selective methods is essential for creating a diverse library of fluorinated compounds for further investigation. researchgate.net

Green Chemistry Principles in 3,1-Benzoxazin-4-one Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including 3,1-benzoxazin-4-ones, to minimize environmental impact. researchgate.net Key strategies include the use of environmentally benign solvents, catalyst-free reactions, one-pot multicomponent syntheses, and the utilization of biobased starting materials. acs.orgacs.orgarkat-usa.org

One innovative approach is the use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea. arkat-usa.org An efficient, one-pot synthesis of 2H-benzo[b] researchgate.netnih.govoxazin-3(4H)-one derivatives has been achieved in this DES at room temperature without the need for an additional catalyst or base. arkat-usa.org This method is chemoselective and tolerates a wide variety of functional groups. arkat-usa.org

Furthermore, the replacement of traditional volatile organic solvents with safer alternatives like ethanol (B145695) and ethyl acetate (B1210297) aligns with green chemistry principles. acs.org A synthesis for a novel benzoxazine monomer was developed using these greener solvents for both the reaction and the purification steps. acs.org One-pot, multicomponent reactions also represent a green strategy by reducing the number of synthetic steps and purification processes, thereby minimizing waste. acs.org Such a catalyst-free, mild, one-pot strategy has been developed to construct substituted 3,4-dihydro-2H-benzo[b] researchgate.netnih.govoxazines with excellent diastereoselectivity. acs.org

Table 2: Green Chemistry Approaches in Benzoxazinone Synthesis

| Green Principle | Application in Benzoxazinone Synthesis | Reference |

| Safer Solvents | Use of deep eutectic solvents (e.g., choline chloride/urea) | arkat-usa.org |

| Safer Solvents | Use of ethanol and ethyl acetate instead of hazardous solvents | acs.org |

| Atom Economy / Step Reduction | One-pot, multicomponent, catalyst-free synthesis | acs.org |

| Use of Renewable Feedstocks | Synthesis from biobased materials like sesamol (B190485) and furfurylamine | acs.org |

Chemical Reactivity and Derivatization Strategies of 2 4 Fluorophenyl 4h 3,1 Benzoxazin 4 One

Nucleophilic Attack and Ring Opening Reactions

The core reactivity of 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one is centered around the electrophilic nature of the carbonyl carbon (C-4) and the imine carbon (C-2). This dual reactivity allows for a range of transformations when treated with various nucleophiles.

Reactivity Towards Nitrogen Nucleophiles: Amines, Hydrazines, Hydroxylamine (B1172632), Amino Acids

Nitrogen nucleophiles readily react with 2-aryl-4H-3,1-benzoxazin-4-ones, typically leading to the formation of more stable quinazolinone derivatives. The reaction mechanism generally involves a nucleophilic attack at the C-4 position, followed by ring opening and subsequent intramolecular cyclization with the elimination of a water molecule.

Amines: The reaction with primary amines, such as aromatic and aliphatic amines, results in the formation of 2,3-disubstituted-4(3H)-quinazolinones. This transformation is a widely employed synthetic route for accessing this important class of heterocyclic compounds. For instance, the reaction of a 2-substituted-4H-3,1-benzoxazin-4-one with a primary amine involves the initial formation of an N-acyl anthranilamide intermediate, which then undergoes cyclization.

Hydrazines: Hydrazinolysis of 2-aryl-4H-3,1-benzoxazin-4-ones with hydrazine (B178648) hydrate (B1144303) is a common method for the synthesis of 3-amino-2-aryl-4(3H)-quinazolinones. uomosul.edu.iq The reaction proceeds through the opening of the oxazinone ring, followed by cyclization to the quinazolinone. Similarly, substituted hydrazines like phenylhydrazine (B124118) can be used to introduce a substituted amino group at the 3-position of the quinazolinone ring.

Hydroxylamine: The reaction with hydroxylamine hydrochloride in a suitable solvent like pyridine (B92270) leads to the formation of 3-hydroxy-2-aryl-4(3H)-quinazolinones. raco.cat This reaction follows a similar pathway of nucleophilic attack, ring opening, and recyclization.

Amino Acids: Amino acids, possessing both an amino and a carboxylic acid group, can also react with 2-aryl-4H-3,1-benzoxazin-4-ones. The amino group acts as the nucleophile, leading to the formation of N-substituted quinazolinone derivatives bearing a carboxylic acid moiety.

| Nucleophile | Product Type | General Reaction Scheme |

| Primary Amines (R-NH₂) | 2,3-Disubstituted-4(3H)-quinazolinones | Benzoxazinone (B8607429) + R-NH₂ → 2-Aryl-3-R-quinazolin-4(3H)-one + H₂O |

| Hydrazine (NH₂NH₂) | 3-Amino-2-aryl-4(3H)-quinazolinones | Benzoxazinone + NH₂NH₂ → 3-Amino-2-aryl-quinazolin-4(3H)-one + H₂O |

| Hydroxylamine (NH₂OH) | 3-Hydroxy-2-aryl-4(3H)-quinazolinones | Benzoxazinone + NH₂OH → 3-Hydroxy-2-aryl-quinazolin-4(3H)-one + H₂O |

| Amino Acids (H₂N-CHR-COOH) | 2-Aryl-3-(carboxyalkyl)-quinazolin-4(3H)-ones | Benzoxazinone + H₂N-CHR-COOH → 2-Aryl-3-(CHR-COOH)-quinazolin-4(3H)-one + H₂O |

Reactivity Towards Carbon Nucleophiles: Grignard Reagents, Active Methylene (B1212753) Compounds

Carbon nucleophiles also exhibit reactivity towards the electrophilic centers of the benzoxazinone ring, leading to a variety of products.

Grignard Reagents: The reaction of 2-substituted-4H-3,1-benzoxazin-4-ones with Grignard reagents (R-MgX) can proceed via two main pathways. One pathway involves the addition of two equivalents of the Grignard reagent to the carbonyl carbon (C-4), leading to the cleavage of the oxazinone ring and the formation of a tertiary carbinol. An alternative pathway can result in the formation of 4,4-disubstituted benzoxazines through the dehydration of the initially formed carbinol.

Active Methylene Compounds: In the presence of a base, active methylene compounds such as diethyl malonate and ethyl cyanoacetate (B8463686) can react with 2-aryl-4H-3,1-benzoxazin-4-ones. This reaction typically results in a base-catalyzed ring opening to afford an intermediate, which can then undergo cyclization to yield 4-hydroxyquinolin-2(1H)-one derivatives.

Formation of Quinazolinone Derivatives via Ring Transformation

The conversion of this compound to various quinazolinone derivatives is a key synthetic strategy. nih.govacs.orgnih.govrsc.orgorganic-chemistry.org This transformation is highly efficient and allows for the introduction of a wide range of substituents at the 3-position of the quinazolinone ring by selecting the appropriate primary amine or other nitrogen nucleophile. The stability of the resulting quinazolinone ring system drives these reactions.

Electrophilic Substitution Reactions on the Benzene (B151609) and Phenyl Moieties

While the nucleophilic attack on the heterocyclic ring is the predominant mode of reactivity, the two aromatic rings of this compound can potentially undergo electrophilic aromatic substitution. The directing effects of the existing substituents on both rings will govern the position of substitution.

On the 2-(4-fluorophenyl) ring, the fluorine atom is an ortho-, para-director but a deactivating group. Therefore, electrophilic substitution on this ring would be expected to occur at the positions ortho and para to the fluorine atom. However, specific studies on the electrophilic substitution reactions of this compound are not extensively reported in the literature. Studies on the bromination and nitration of the isomeric (2H)-1,4-benzoxazin-3(4H)-one have shown that substitution occurs on the benzene ring. researchgate.net

Rearrangement Reactions and Tautomerism Studies

Currently, there is a lack of specific research in the available literature concerning rearrangement reactions and tautomerism of this compound. While some quinazolinone derivatives, which can be synthesized from this benzoxazinone, are known to exhibit keto-enol tautomerism, dedicated studies on the tautomeric forms of the parent benzoxazinone are not prominent.

Stability and Degradation Pathways, including Hydrolysis Kinetics

The stability of the 4H-3,1-benzoxazin-4-one ring is a critical factor in its reactivity and potential applications. The ring is susceptible to hydrolysis, particularly under alkaline conditions.

Studies on the alkaline hydrolysis of 2-aryl-4H-3,1-benzoxazin-4-ones using O¹⁸-enriched water have indicated that nucleophilic attack can occur at both the C-2 and C-4 positions of the benzoxazinone ring. researchgate.net The preferred site of attack is influenced by the nature and position of the substituent on the 2-aryl group. The hydrolysis ultimately leads to the ring-opened product, N-acylanthranilic acid. The kinetics of this hydrolysis for the specific 2-(4-fluorophenyl) derivative have not been extensively detailed in the reviewed literature. The stability of the benzoxazinone ring can be influenced by the electronic effects of the substituent at the 2-position; electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon and potentially accelerate hydrolysis. bibliomed.org

Biological Activity Profiles and Pharmacological Potential of 2 4 Fluorophenyl 4h 3,1 Benzoxazin 4 One and Analogues

Antimicrobial Efficacy

The benzoxazinone (B8607429) core is a recurring motif in compounds exhibiting a wide range of antimicrobial activities. Research into 2-aryl-4H-3,1-benzoxazin-4-one derivatives has revealed a spectrum of efficacy against various bacterial and fungal pathogens.

Derivatives of 2-aryl-4H-3,1-benzoxazin-4-one have demonstrated notable bactericidal activity against a panel of both Gram-positive and Gram-negative bacteria. While specific data for 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one is not extensively detailed in the reviewed literature, studies on its analogues provide significant insights into the antibacterial potential of this class of compounds.

One study synthesized twenty derivatives of 2-aryl-4H-3,1-benzoxazin-4-one and tested their activity against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and four Gram-negative strains (Shigella flexneri, Escherichia coli, Salmonella typhi, and Pseudomonas aeruginosa). The results indicated that these compounds possess good bactericidal activity. For instance, 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one showed significant activity against Bacillus subtilis, while 2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one was notably active against Shigella flexneri, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. Conversely, 2-(4-bromophenyl)-4H-3,1-benzoxazin-one exhibited weak activity against Staphylococcus aureus.

Another investigation into a novel tropolone (B20159) derivative, 2-(4H-1,3-benzoxazin-4-on-2-yl)-4,5,6-trichloro-1,3-tropolone, revealed antibacterial activity against hospital-acquired strains of Gram-negative bacteria including Escherichia coli, Salmonella enterica sv. Enteritidis, Acinetobacter baumannii, and Pseudomonas aeruginosa, as well as the Gram-positive bacterium Staphylococcus aureus.

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one | Bacillus subtilis | Significant |

| 2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one | Shigella flexneri | Significant |

| 2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one | Escherichia coli | Significant |

| 2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one | Pseudomonas aeruginosa | Significant |

| 2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one | Salmonella typhi | Significant |

| 2-(4-bromophenyl)-4H-3,1-benzoxazin-one | Staphylococcus aureus | Weak |

| 2-(4H-1,3-benzoxazin-4-on-2-yl)-4,5,6-trichloro-1,3-tropolone | Escherichia coli | Active |

| 2-(4H-1,3-benzoxazin-4-on-2-yl)-4,5,6-trichloro-1,3-tropolone | Salmonella enterica sv. Enteritidis | Active |

| 2-(4H-1,3-benzoxazin-4-on-2-yl)-4,5,6-trichloro-1,3-tropolone | Acinetobacter baumannii | Active |

| 2-(4H-1,3-benzoxazin-4-on-2-yl)-4,5,6-trichloro-1,3-tropolone | Pseudomonas aeruginosa | Active |

| 2-(4H-1,3-benzoxazin-4-on-2-yl)-4,5,6-trichloro-1,3-tropolone | Staphylococcus aureus | Active |

The 4H-3,1-benzoxazin-4-one scaffold is a constituent of various natural products and synthetic compounds with recognized antifungal properties. nih.gov While specific studies on the antifungal activity of this compound are limited, research on its analogues indicates a broad spectrum of activity against several fungal species.

A series of novel 4H-benzoxazin-3-one derivatives were synthesized and evaluated for their antifungal activity against different species of fungi. Among the tested compounds, those containing benzyl (B1604629) groups on the nitrogen atom showed significant antifungal activity. Specifically, one compound demonstrated excellent inhibitory activity against Candida strains with a geometric mean of minimum inhibitory concentrations (MICs GM) of 28.5 µg/mL.

In another study, 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones were screened for their antifungal activity against seven phytopathogenic fungi: Botrytis cinerea, Phythophtora cactorum, Rhizoctonia solani, Phoma betae, Fusarium culmorum, Fusarium oxysporum, and Alternaria alternata. The compounds displayed moderate to good antifungal activity at a concentration of 200 mg L-1. The most potent compounds in this series were 2-ethyl-2H-1,4-benzoxazin-3(4H)-one, 2-ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one, and 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one, which all completely inhibited the mycelial growth of the seven tested fungi at 200 mg L-1. mongoliajol.info

Furthermore, a series of 3-phenyl-2H-benzoxazine-2,4(3H)-diones were synthesized and evaluated for their antifungal activity against five potentially pathogenic fungi: Absidia corymbifera, Aspergillus fumigatus, Candida albicans, Microsporum gypseum, and Trichophyton mentagrophytes. Structure-activity relationship studies revealed that the in vitro antifungal activity increased with the electron-accepting ability of the substituents on the phenyl ring and with increasing lipophilicity. mdpi.com

| Compound Class/Derivative | Fungal Strain | Activity/Concentration |

|---|---|---|

| 4H-benzoxazin-3-one derivative with benzyl group | Candida strains | MICs GM of 28.5 µg/mL |

| 2-ethyl-2H-1,4-benzoxazin-3(4H)-one | Botrytis cinerea, et al. | Complete inhibition at 200 mg L-1 |

| 2-ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one | Botrytis cinerea, et al. | Complete inhibition at 200 mg L-1 |

| 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one | Botrytis cinerea, et al. | Complete inhibition at 200 mg L-1 |

| 3-phenyl-2H-benzoxazine-2,4(3H)-diones | Absidia corymbifera, et al. | Activity increases with electron-accepting substituents |

Antineoplastic and Antiproliferative Investigations

The potential of 2-aryl-4H-3,1-benzoxazin-4-one derivatives as anticancer agents has been a significant area of research, with numerous studies reporting on their cytotoxic and apoptosis-inducing activities in various cancer cell lines.

A study on 2,3-aryl substituted 1,3-benzoxazin-4-one derivatives revealed their in-vitro antiproliferative activity against human breast adenocarcinoma (MCF-7) cell lines. Several of the synthesized compounds showed potent inhibition of MCF-7 cells, with some exhibiting over 90% inhibition at a concentration of 100 µg/mL after 48 hours of incubation. The most active compound in this series displayed an IC50 value of 0.89 µg/mL.

Another investigation focused on the synthesis and anticancer activity of 2-phenyl-4H-benzo[d] nih.govresearchgate.netoxazin-4-one (B404625) against the human lung cancer cell line A549. The compound demonstrated anticancer activity with an IC50 value of 65.43 ± 2.7 μg/mL. Similarly, 2-(3,4-dichlorophenyl)-4H-benzo[d] nih.govresearchgate.netoxazin-4-one was tested against the MCF-7 breast cancer cell line and showed an IC50 value of 68.59 ppm.

Furthermore, a series of 7-nitro-2-aryl-4H-benzo[d] nih.govresearchgate.netoxazin-4-ones were synthesized and evaluated for their anti-proliferative and pro-apoptotic potential against HeLa (human cervical carcinoma) cells. The most active compounds demonstrated significant cytotoxic potential, with one analogue showing an anti-proliferative effect comparable to the reference drug doxorubicin. These compounds also exhibited profound pro-apoptotic potential, with an apoptotic index ranging from 52.86% to 75.61%.

| Compound | Cancer Cell Line | IC50 Value |

|---|---|---|

| 2,3-aryl substituted 1,3-benzoxazin-4-one derivative | MCF-7 (Breast) | 0.89 µg/mL |

| 2-phenyl-4H-benzo[d] nih.govresearchgate.netoxazin-4-one | A549 (Lung) | 65.43 ± 2.7 μg/mL |

| 2-(3,4-dichlorophenyl)-4H-benzo[d] nih.govresearchgate.netoxazin-4-one | MCF-7 (Breast) | 68.59 ppm |

| 7-nitro-2-aryl-4H-benzo[d] nih.govresearchgate.netoxazin-4-ones | HeLa (Cervical) | Significant cytotoxicity and pro-apoptotic effects |

The inhibition of specific oncogenic pathways, particularly those involving tyrosine kinases, is a key strategy in modern cancer therapy. While the benzoxazinone scaffold has been explored for this purpose, specific inhibitory data for this compound against kinases such as KDR (VEGFR-2) and ABL is not well-documented in the available literature.

However, related research provides a basis for potential activity. A study on novel 1,4-benzoxazin-3-one derivatives was conducted to assess their inhibitory activities against KDR and ABL, which are implicated in chronic diseases like cancer. researchgate.net This suggests that the broader benzoxazinone class is of interest for targeting these pathways. Another study on 1,4-benzoxazine and 1,4-benzodioxine derivatives as angiogenesis inhibitors suggested that their mechanism of action might involve targets such as VEGFR2, in addition to thrombin inhibition. nih.gov

Although direct evidence is lacking for this compound, the general interest in the benzoxazinone core as a scaffold for kinase inhibitors indicates a potential avenue for future research.

Anti-inflammatory and Immunomodulatory Effects

The 4H-3,1-benzoxazin-4-one nucleus is present in a variety of compounds that exhibit anti-inflammatory and immunomodulatory properties. These activities are often linked to the inhibition of enzymes involved in the inflammatory cascade or modulation of immune responses.

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been synthesized and shown to possess potent anti-inflammatory properties. In one study, these compounds, modified with a 1,2,3-triazole moiety, effectively reduced LPS-induced nitric oxide (NO) production in microglial cells and significantly decreased the transcription levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.govmpu.edu.mo The mechanism of action was linked to the activation of the Nrf2-HO-1 signaling pathway, which helps to alleviate microglial inflammation. nih.govmpu.edu.mo

In another study, novel benzoxazinone derivatives were synthesized from nonsteroidal anti-inflammatory drugs (NSAIDs). One such compound, 2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d] nih.govresearchgate.netoxazin-4-one, derived from diclofenac, exhibited significant in vivo anti-inflammatory activity, with a 62.61% inhibition of rat paw edema. mongoliajol.info

Furthermore, 2-aryl-4H-3,1-benzoxazin-4-ones have been investigated as inhibitors of serine proteases involved in the immune response. A series of these compounds were tested for their inhibitory activity against C1r serine protease, a key component of the classical complement pathway. Several compounds were found to be potent and selective inhibitors of C1r. bohrium.com Additionally, substituted 4H-3,1-benzoxazin-4-one derivatives have been identified as inhibitors of Cathepsin G, a serine protease that plays a role in various inflammatory pathologies. One of the most potent inhibitors identified had an IC50 of 0.84 ± 0.11 μM and showed significant selectivity over other serine proteases. nih.gov

While direct studies on the anti-inflammatory and immunomodulatory effects of this compound are not extensively reported, the consistent activity of its analogues suggests that this compound may also possess significant potential in this therapeutic area.

| Compound/Derivative Class | Activity/Target | Key Findings |

|---|---|---|

| 2H-1,4-benzoxazin-3(4H)-one derivatives with 1,2,3-triazole | Anti-inflammatory (in microglial cells) | Reduced NO, IL-1β, IL-6, TNF-α; activated Nrf2-HO-1 pathway. nih.govmpu.edu.mo |

| 2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d] nih.govresearchgate.netoxazin-4-one | Anti-inflammatory (in vivo) | 62.61% inhibition of rat paw edema. mongoliajol.info |

| 2-aryl-4H-3,1-benzoxazin-4-ones | C1r serine protease inhibition | Potent and selective inhibition of a key complement pathway enzyme. bohrium.com |

| Substituted 4H-3,1-benzoxazin-4-one derivatives | Cathepsin G inhibition | Potent and selective inhibition (IC50 = 0.84 ± 0.11 μM for the most active compound). nih.gov |

Enzyme Inhibition Studies

The ability of this compound and its structural relatives to interact with and inhibit various enzymes is a key area of their pharmacological profile. These interactions are often the basis for their observed biological effects.

Serine Protease Inhibition (e.g., Human Leukocyte Elastase, HSV-1 Protease, α-Chymotrypsin, MarP)

Derivatives of 2-aryl-4H-3,1-benzoxazin-4-one have been identified as potent inhibitors of several serine proteases, a class of enzymes crucial in various physiological and pathological processes.

α-Chymotrypsin: A study investigating a series of twenty-one 2-aryl-4H-3,1-benzoxazin-4-one derivatives revealed significant in vitro inhibitory activity against α-chymotrypsin. researchgate.net The IC50 values for this series ranged from 5.42 ± 1.66 µM to 41.27 ± 1.33 µM, which is comparable to the standard inhibitor chymostatin (B1668925) (IC50 = 7.13 ± 1.06 µM). researchgate.net Notably, the position of the fluoro substituent on the 2-phenyl ring was found to significantly influence the inhibitory potency. The 2-(2-fluorophenyl)-4H-1,3-benzoxazin-4-one analogue was the most active among the fluoro-substituted compounds, with an IC50 value of 7.22 ± 0.75 μM. researchgate.net In contrast, the para-analogue, this compound, was the least active in this subgroup, with an IC50 of 39.21 ± 0.34 μM. researchgate.net The unsubstituted 2-phenyl-4H-3,1-benzoxazin-4-one demonstrated good inhibitory activity with an IC50 of 11.54 ± 1.73 μM. researchgate.net

Human Leukocyte Elastase (HLE): 4H-3,1-benzoxazin-4-ones are recognized as alternate substrate inhibitors of HLE, a serine proteinase implicated in inflammatory diseases. nih.gov Their mechanism involves the formation of an acyl-enzyme intermediate. nih.gov The inhibitory potency of these compounds is influenced by substituents on the benzoxazinone ring. nih.gov

HSV-1 Protease: While specific studies on this compound are limited, the broader class of benzoxazinones has been investigated as mechanism-based inhibitors of Herpes Simplex Virus type 1 (HSV-1) protease, with some analogues demonstrating micromolar IC50 values.

| Compound | Target Enzyme | IC50 (µM) |

| 2-(2-fluorophenyl)-4H-1,3-benzoxazin-4-one | α-Chymotrypsin | 7.22 ± 0.75 |

| 2-phenyl-4H-3,1-benzoxazin-4-one | α-Chymotrypsin | 11.54 ± 1.73 |

| This compound | α-Chymotrypsin | 39.21 ± 0.34 |

| Chymostatin (Standard) | α-Chymotrypsin | 7.13 ± 1.06 |

Other Enzyme Targets and Their Modulation

The inhibitory activity of this class of compounds extends beyond serine proteases to other enzyme families.

C1r Serine Protease: A series of 2-aryl-4H-3,1-benzoxazin-4-ones were synthesized and evaluated for their inhibitory activity against C1r, a trypsin-like serine protease involved in the classical complement pathway. bohrium.com The complement system is a component of the immune response, and its inhibition is a potential therapeutic strategy for conditions like Alzheimer's disease. bohrium.com Certain synthesized compounds were found to be equipotent and more selective than the reference compound FUT-175. bohrium.com The 2-amino-4H-3,1-benzoxazin-4-one analogues have also been investigated as inhibitors of the complement enzyme C1r. nih.gov

Other Potential Targets: The broader class of oxazin-4-one derivatives has been reported to act as inhibitors of α/β hydrolases, including cholesterol esterase and acetylcholinesterase. nih.govresearchgate.net They are also potent inhibitors of the endocannabinoid-deactivating enzyme, monoacylglycerol lipase. nih.govresearchgate.net

Other Noteworthy Biological Activities

Beyond enzyme inhibition, this compound and its analogues have demonstrated a range of other biological properties with therapeutic potential.

Antioxidant Properties

A study on a 4H-3,1-benzoxazin-4-one derivative bearing a pyrazolyl moiety demonstrated its potential as an antioxidant agent. tandfonline.com Furthermore, a series of novel 2H-1,4-benzoxazin-3(4H)-one derivatives were synthesized and showed antioxidant activity against the 1,1-diphenyl-2-picryl hydrazyl (DPPH) radical. ekb.eg These findings suggest that the benzoxazinone scaffold may contribute to antioxidant effects.

Antimalarial and Antitubercular Activities

The benzoxazinone core is present in various compounds with antimicrobial properties. Reviews of heterocyclic compounds have highlighted that benzoxazinone derivatives possess both antimalarial and antitubercular activities. uomosul.edu.iq

Antitubercular Activity: In a search for new antitubercular agents, a series of 1,4-benzoxazinone-based compounds were designed and synthesized. nih.gov These molecules exhibited potent antimycobacterial activity, with minimum inhibitory concentrations (MIC) ranging from 2 to 8 μg/mL against Mycobacterium tuberculosis, including drug-resistant strains. nih.gov These compounds showed minimal cytotoxicity against mammalian Vero cells. nih.gov Nonhydrolyzable D-phenylalanine-benzoxazole derivatives have also been shown to retain antitubercular activity. nih.gov

Antimalarial Activity: While direct studies on the antimalarial activity of this compound are not extensively documented, the general class of benzoxazinones has been noted for its potential in this area. nih.gov

Neuroprotective, Anticonvulsant, and Central Nervous System-Related Effects

The structural similarity of benzoxazinones to quinazolinones, which are known to possess CNS depressant and anticonvulsant properties, suggests potential activity in the central nervous system. uomosul.edu.iq

Neuroprotective and Anti-inflammatory Effects: Recent research has explored 2H-1,4-benzoxazin-3(4H)-one derivatives for the treatment of neurodegenerative diseases. nih.gov These compounds have been investigated for their anti-inflammatory activity in microglial cells, which play a role in the pathogenesis of neurodegenerative conditions. nih.gov Certain derivatives significantly activated the Nrf2-HO-1 pathway, reduced LPS-induced reactive oxygen species (ROS) production, and alleviated microglial inflammation. nih.gov The 2H-1,4-benzoxazin-3(4H)-one scaffold has also been identified in compounds with strong activity against dopamine (B1211576) D2 receptors and serotonin (B10506) 5-HT1A and 5-HT2A receptors, suggesting potential for treating complex neuropsychiatric disorders. nih.gov

Anticonvulsant Activity: While direct evidence for the anticonvulsant activity of this compound is limited, related quinazolinone derivatives have been evaluated for such properties. core.ac.uk For instance, a series of N-(substituted)-1-methyl-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxamides exhibited potent anticonvulsant activities in maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. core.ac.uk

Anti-platelet Aggregation Activity

While other classes of benzoxazine (B1645224) derivatives, such as 1,4-benzoxazine-3(4H)-ones, have been designed and evaluated as potential inhibitors of platelet aggregation, this line of inquiry has not been extended to the 2-aryl-4H-3,1-benzoxazin-4-one scaffold. Therefore, the potential of this compound and its direct analogues as anti-platelet agents remains an unexplored area of pharmacological research. Further investigation would be required to determine if this class of compounds possesses any activity in this regard.

Herbicide and Pesticide Applications (Phytotoxicity)

The potential of 2-aryl-4H-3,1-benzoxazin-4-ones as herbicidal agents has been a subject of scientific investigation. These studies focus on the phytotoxic effects of these compounds on various plant species. Research in this area has demonstrated that the herbicidal activity is significantly influenced by the nature and position of substituents on the 2-aryl ring.

A study on the herbicidal evaluation of a series of 2-aryl-4H-3,1-benzoxazin-4-ones tested their activity against Lemna aequinoctialis Welv. at concentrations of 500 µg/mL, 50 µg/mL, and 5 µg/mL. iaea.org The results indicated that most of the synthesized compounds exhibited significant herbicidal activity at the highest concentration. iaea.org

The substitution pattern on the 2-phenyl ring was found to play a crucial role in the observed phytotoxicity. For instance, the unsubstituted 2-phenyl-4H-3,1-benzoxazin-4-one showed 100% inhibition at 500 µg/mL and 50 µg/mL. iaea.org Similarly, the presence of a chlorine atom at the meta position (2-(3-chlorophenyl)-4H-3,1-benzoxazin-4-one) also resulted in complete inhibition of plant growth at both 500 µg/mL and 50 µg/mL. iaea.org

In contrast, compounds with electron-donating groups, such as methyl or methoxy (B1213986), at the para position of the phenyl ring, showed a marked decrease in herbicidal activity. While specific data for this compound was not detailed in this particular study, the activity of other halogenated analogues provides insight into the potential of this class of compounds. The high activity of the 3-chloro analogue suggests that halogen substitution can be favorable for phytotoxicity.

The findings from the study on 2-aryl-4H-3,1-benzoxazin-4-ones are summarized in the table below, showcasing the percentage of growth inhibition against Lemna aequinoctialis Welv.

| Compound | Concentration (µg/mL) | % Growth Inhibition |

| 2-phenyl-4H-3,1-benzoxazin-4-one | 500 | 100 |

| 50 | 100 | |

| 5 | 20 | |

| 2-(3-chlorophenyl)-4H-3,1-benzoxazin-4-one | 500 | 100 |

| 50 | 100 | |

| 5 | 40 | |

| 2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one | 500 | 40 |

| 50 | 20 | |

| 5 | 0 | |

| 2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one | 500 | 30 |

| 50 | 10 | |

| 5 | 0 |

These results underscore the potential of the 2-aryl-4H-3,1-benzoxazin-4-one scaffold in the development of new herbicidal agents. The significant phytotoxicity exhibited by several analogues warrants further investigation into their mode of action and the optimization of their structure to enhance herbicidal efficacy and selectivity.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Elucidation

Impact of Substitution Patterns on Biological Activity

The substitution pattern on both the 2-phenyl ring and the fused benzoxazinone (B8607429) core plays a pivotal role in modulating the pharmacological profile of this class of compounds. Researchers have systematically investigated these substitutions to map the structural requirements for desired biological activities, which range from anticancer to antimicrobial effects. researchgate.netnih.gov

The fluorine atom, particularly at the para-position of the 2-phenyl ring, is a common feature in many biologically active benzoxazinone derivatives. Its role is multifaceted, influencing the compound's electronic character, lipophilicity, metabolic stability, and binding interactions with target macromolecules.

The high electronegativity of fluorine can alter the charge distribution across the molecule, potentially enhancing interactions with electron-deficient regions in a receptor's binding site. Furthermore, fluorine can act as a hydrogen bond acceptor, a property that is crucial for the specific recognition and binding of a ligand to its biological target. nih.gov While hydrogen bonding is often associated with hydroxyl groups, which can both donate and accept hydrogen bonds, the fluorine atom's ability to act solely as an acceptor provides a unique interaction profile. nih.gov Replacing a hydroxyl group with fluorine can have a significant, sometimes detrimental, effect on binding affinity if hydrogen bond donation is critical for the interaction. nih.gov However, in many cases, the introduction of fluorine leads to improved pharmacokinetic properties, such as increased metabolic stability by blocking potential sites of oxidative metabolism.

Studies on related 1,4-benzoxazine scaffolds have shown that electron-donating groups, such as a methoxy (B1213986) (-OCH3) group at the C7-position, can enhance anti-proliferative activity against cancer cell lines compared to unsubstituted analogs. mdpi.com In contrast, the presence of electron-withdrawing groups on the aromatic ring of the benzoxazinone precursor tends to favor the formation of dihydro intermediates during synthesis, suggesting that the electronic nature of the core influences its chemical stability and accessibility. researchgate.net The antibacterial activity of 2-aryl-4H-3,1-benzoxazin-4-ones is also sensitive to substitution, with different analogs showing varied efficacy against different bacterial strains. For instance, 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one displayed significant activity against Bacillus subtilis, while 2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one was active against several Gram-negative bacteria. researchgate.net

| Substituent Type | Position (Example) | General Effect on Activity | Reference |

|---|---|---|---|

| Electron-Donating Group (EDG) | C7 (-OCH3) | Increased anti-proliferative activity | mdpi.com |

| Electron-Withdrawing Group (EWG) | Core Ring | Can favor dihydro-intermediates, potentially altering the final compound's profile | researchgate.net |

| Nitro Group (-NO2) | 2-Aryl Ring | Significant antibacterial activity against specific strains (e.g., B. subtilis) | researchgate.net |

| Methyl Group (-CH3) | 2-Aryl Ring | Activity against Gram-negative bacteria | researchgate.net |

The introduction of linkers and side chains at various positions of the 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one scaffold allows for the exploration of new chemical space and the development of derivatives with improved properties. These modifications can be used to attach other pharmacophores, enhance solubility, or probe deeper into a receptor's binding pocket to form additional stabilizing interactions.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Approaches

QSAR and 3D-QSAR are computational methodologies used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for providing insights into the molecular properties that drive potency.

The development of a robust QSAR model begins with a dataset of structurally related compounds with experimentally determined biological activities. nih.gov For benzoxazinone derivatives, this involves synthesizing a library of analogs with systematic variations in their substitution patterns. nih.gov Molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are then calculated. nih.govmdpi.com

Statistical methods, such as Multiple Linear Regression (MLR), are employed to build a model that correlates a selection of these descriptors with the observed activity. nih.gov The validity and predictive power of the resulting model are rigorously tested. Internal validation is often performed using techniques like leave-one-out cross-validation (yielding a Q² value), while external validation involves using the model to predict the activity of a separate "test set" of compounds that were not used in model generation. A high correlation between predicted and actual activities for the test set indicates a robust and predictive model. pensoft.net

QSAR studies on benzoxazinones and similar heterocyclic structures consistently highlight the importance of three main classes of descriptors: steric, electronic, and hydrophobic. nih.govnih.gov

Steric Descriptors: These relate to the size, shape, and three-dimensional arrangement of the molecule. Properties like molecular volume, surface area, and specific shape indices are often found to be critical. 3D-QSAR studies, such as those using GRID-independent molecular descriptors (GRIND), can identify important distances between pharmacophoric features and steric hotspots, revealing how the molecule's shape influences its fit within a binding site. nih.gov

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, polarization, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.govpensoft.net These descriptors are crucial for modeling electrostatic and hydrogen-bonding interactions between the drug and its target.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, often represented by the partition coefficient (logP). Hydrophobicity is critical for membrane permeability and can also contribute significantly to binding affinity through hydrophobic interactions with the receptor. pensoft.net

| Descriptor Class | Specific Examples | Significance in Biological Activity | Reference |

|---|---|---|---|

| Steric | Molecular Shape, van der Waals Surface Area, Molecular Volume | Governs the complementary fit of the molecule into the receptor binding pocket. | pensoft.netnih.gov |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Polarization | Crucial for electrostatic, π-π stacking, and hydrogen bond interactions. | nih.govpensoft.net |

| Hydrophobic | LogP, Hydrophobic Atom Surface Area | Influences membrane transport and hydrophobic interactions within the binding site. | pensoft.netnih.gov |

| H-Bonding | Hydrogen Bond Donor/Acceptor Counts | Key for specific ligand-receptor recognition and binding affinity. | nih.gov |

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the 2-aryl-4H-3,1-benzoxazin-4-one scaffold, while a specific model for the 2-(4-fluorophenyl) derivative is not extensively documented, models for related compounds provide significant insights. A pharmacophore model developed for 3,1-benzoxazin-4-one-based inhibitors of the C1s serine protease identified a planar structure with two hydrogen bond acceptor groups and two aromatic rings as crucial for activity. researchgate.net This model suggests that the core benzoxazinone structure, with its carbonyl and ether oxygen atoms acting as acceptors and the fused benzene (B151609) ring and the 2-position phenyl ring providing aromatic features, forms the fundamental basis for interaction with biological targets. researchgate.net

Ligand-based drug design uses the knowledge of active molecules (ligands) to develop new compounds with improved potency and selectivity. Structure-activity relationship (SAR) studies on various 2-aryl-4H-3,1-benzoxazin-4-ones have provided a foundation for this approach. These studies highlight the critical role of the substituent on the 2-phenyl ring in modulating biological activity, particularly cytotoxicity against cancer cell lines.

For instance, research on analogs has demonstrated that the nature and position of substituents on the 2-phenyl ring significantly impact their anticancer effects. While the unsubstituted 2-phenyl-4H-3,1-benzoxazin-4-one shows baseline activity, the introduction of specific groups can enhance potency. A study comparing various derivatives found that a 2-(4-nitrophenyl) analog exhibited potent cytotoxicity and was also an inhibitor of porcine pancreatic elastase. nih.gov Similarly, in-silico and in-vitro studies on 2-(3,4-dichlorophenyl)-4H-benzo[d] nih.govresearchgate.netoxazin-4-one (B404625) revealed moderate cytotoxicity against the MCF-7 breast cancer cell line. pjps.pk These findings indicate that electron-withdrawing groups on the 2-phenyl ring may be favorable for this particular activity.

The data from these SAR studies are instrumental for ligand-based design. By identifying that features like hydrogen bond acceptors, aromatic rings, and specific electronic properties (e.g., electron-withdrawing substituents) are key for activity, medicinal chemists can rationally design new analogs of this compound with potentially superior therapeutic profiles.

| Compound Analogue | Substituent at 2-Aryl Position | Observed Biological Activity | Key Finding |

|---|---|---|---|

| 2-Phenyl-4H-3,1-benzoxazin-4-one | -H (Unsubstituted) | Anticancer (A549 cell line) | Baseline activity of the core scaffold. ubaya.ac.id |

| 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one | 4-NO₂ | Anticancer (P388 cells), Elastase inhibitor | Electron-withdrawing nitro group enhances cytotoxicity. nih.gov |

| 2-(3,4-Dichlorophenyl)-4H-3,1-benzoxazin-4-one | 3,4-Cl₂ | Anticancer (MCF-7 cell line) | Dihalo-substitution confers moderate cytotoxic activity. pjps.pk |

Conformational Analysis and Molecular Flexibility in Relation to Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional shape (conformation) and its ability to adopt different shapes (flexibility). Conformational analysis of this compound and its analogs reveals a largely rigid and planar structure, which significantly influences how it interacts with biological targets.

X-ray crystallography studies of the closely related compound, 2-phenyl-4H-3,1-benzoxazin-4-one, show that the molecule is nearly planar. researchgate.netnih.govnih.gov A very small dihedral angle of 3.72° exists between the plane of the 2-phenyl ring and the fused benzoxazin-4-one ring system. researchgate.netnih.govnih.gov This inherent planarity is a dominant conformational feature. It is stabilized by the extensive π-conjugation across the scaffold and can facilitate π-π stacking interactions, which were observed in its crystal packing. researchgate.netnih.gov It is highly probable that the 2-(4-fluorophenyl) derivative adopts a very similar near-planar conformation.

This rigidity and planarity play a crucial role in receptor or enzyme binding. Molecular docking studies of 2-phenyl-4H-3,1-benzoxazin-4-one against Methionyl-tRNA Synthetase (MRS), a target for anticancer agents, showed that the compound fits into the enzyme's active site. ubaya.ac.id The interactions, however, were primarily steric, suggesting the molecule's shape allows it to occupy the binding pocket, although it lacked specific hydrogen bonding interactions seen with the native ligand. ubaya.ac.id This indicates that while the rigid conformation is suitable for initial binding, its effectiveness is determined by how well its shape complements the target site and whether its functional groups are positioned correctly to form key interactions.

The flexibility of the molecule is largely restricted to the rotation of the bond connecting the 2-phenyl ring to the benzoxazinone core. While the near-planar conformation is energetically favored, some degree of rotation is possible. Studies on the rotational barriers in structurally similar 2-aryl-quinazolin-4-ones (where a nitrogen atom replaces the oxygen at position 1) show that the energy required for this rotation is influenced by steric repulsion between the ortho-substituents on the phenyl ring and the rest of the molecule. elsevierpure.com For this compound, the para-fluoro substituent does not introduce significant steric hindrance, allowing the ring to maintain a conformation with minimal deviation from planarity. This defined, rigid geometry is a key aspect of its structure-mechanism relationship, pre-organizing the molecule for insertion into planar binding sites on its biological targets.

| Compound | Conformational Feature | Method of Analysis | Implication for Biological Activity |

|---|---|---|---|

| 2-Phenyl-4H-3,1-benzoxazin-4-one | Nearly planar structure | X-ray Crystallography | The rigid, flat shape allows for insertion into enzyme active sites and facilitates π-π stacking interactions. researchgate.netnih.gov |

| 2-Phenyl-4H-3,1-benzoxazin-4-one | Dihedral angle of 3.72° between rings | X-ray Crystallography | Low flexibility between the two main ring systems, pre-organizing the molecule for binding. researchgate.netnih.gov |

| 2-Phenyl-4H-3,1-benzoxazin-4-one | Steric fit in active site | Molecular Docking (vs. MRS) | Shape complementarity is a primary driver of binding, though it may lack specific, potent interactions like hydrogen bonds. ubaya.ac.id |

| 2-Aryl-3-(2-fluorophenyl)quinazolin-4-one (Analogue) | Rotational energy barriers of 2-aryl group | DFT Calculation | Rotation of the 2-aryl group is sterically influenced, affecting how the molecule can adapt its conformation upon target binding. elsevierpure.com |

Mechanism of Action Moa Investigations at the Molecular and Cellular Level

Target Identification and Validation for Specific Activities

The initial step in elucidating the mechanism of action for any bioactive small molecule is the identification of its molecular targets. Modern drug discovery employs a range of sophisticated techniques to achieve this, from direct biochemical methods to broad, systems-level genetic and metabolic analyses. broadinstitute.org

Chemical proteomics serves as a powerful tool for the unbiased identification of a small molecule's binding partners within a complex biological system, such as a cell lysate. mdpi.com The most common methods are affinity-based, where the small molecule is chemically modified to act as a "bait" to capture its target proteins. nih.gov

In a typical affinity pull-down experiment, 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one would be synthesized with a linker arm attached to a solid support, such as agarose beads. nih.gov This immobilized compound is then incubated with a cellular protein extract. Proteins that bind to the compound are retained on the beads while non-specific proteins are washed away. The captured proteins are subsequently eluted and identified using high-resolution mass spectrometry. nih.gov

While specific proteomic screens for this compound have not been published, biochemical assays on the broader class of 2-aryl-4H-3,1-benzoxazin-4-ones have successfully identified several protein targets, predominantly serine proteases. nih.govnih.gov These findings provide a strong indication of the likely targets for the fluorinated derivative.

| Target Enzyme | Compound Class | Biological Activity |

| Human Leukocyte Elastase (HLE) | 2-Aryl-4H-3,1-benzoxazin-4-ones | Anti-inflammatory |

| Cathepsin G (CatG) | Substituted 4H-3,1-benzoxazin-4-ones | Anti-inflammatory |

| α-Chymotrypsin | 2-Aryl-4H-3,1-benzoxazin-4-ones | Protease Inhibition |

| Pancreatic Elastase | 2-Aryl-4H-3,1-benzoxazin-4-ones | Cytotoxicity, Anti-cancer |

| Methionyl-tRNA Synthetase (MRS) | 2-Phenyl-4H-3,1-benzoxazin-4-one | Anti-cancer (A549 cells) |

This table presents potential protein targets for this compound based on studies of structurally related compounds. nih.govbenthamdirect.combohrium.comnih.govmdpi.com

Beyond direct binding assays, genetic and metabolomic approaches offer a global view of a compound's effect on cellular function, providing clues to its mechanism of action. nih.gov

Genetic Profiling: This strategy identifies genes that influence a cell's response to a compound. Techniques such as large-scale RNA interference (RNAi) or CRISPR-Cas9 screens can be used to systematically knock down every gene in a cell line. By exposing these modified cells to this compound, researchers can identify genes whose absence either increases or decreases the compound's cytotoxic effect. Such "modifier" genes often belong to the same pathway as the drug's direct target or are part of compensatory pathways. cell.com

Metabolomic Profiling: This technique provides a snapshot of the metabolic state of a cell or organism. By treating cells with this compound and analyzing the subsequent changes in the levels of hundreds or thousands of metabolites (e.g., lipids, amino acids, nucleotides), researchers can pinpoint which metabolic pathways are perturbed. cell.commetabolon.com For instance, a significant alteration in the tryptophan-NAD+ pathway was used to deduce the mechanism of action for certain drugs that stimulate PPAR receptors. nih.gov This approach is particularly useful for identifying the function of previously uncharacterized genes and enzymes. Although benzoxazinoids are a well-studied class of plant metabolites whose biosynthesis and metabolic effects are known, similar comprehensive profiling has not yet been reported for synthetic derivatives like the one . researchgate.netpnas.org

Molecular Interactions with Biological Targets

Understanding how a compound physically interacts with its target is crucial for explaining its biological effect and for guiding the design of more potent and selective derivatives.

The most extensively studied mechanism for 4H-3,1-benzoxazin-4-ones is the inhibition of serine proteases. mdpi.com These compounds act as alternate substrate inhibitors, engaging the enzyme's catalytic machinery to form a stable, covalent bond. bohrium.comnih.gov

The process begins when the nucleophilic serine residue in the enzyme's active site attacks the electrophilic C4-carbonyl carbon of the benzoxazinone (B8607429) ring. This leads to the opening of the heterocyclic ring and the formation of a covalent acyl-enzyme intermediate. bohrium.comnih.gov The deacylation step, which would regenerate the active enzyme, is typically very slow for these inhibitors, leading to effective and prolonged inactivation of the enzyme. nih.gov

Structure-activity relationship studies have shown that electron-withdrawing substituents on the 2-phenyl ring enhance the inhibitory potency. nih.gov This is because such groups increase the electrophilicity of the C4-carbonyl, accelerating the initial acylation step. Therefore, the fluorine atom in this compound is expected to contribute favorably to its enzyme-inhibiting activity. nih.govnih.gov

Molecular modeling studies of a related benzoxazinone inhibitor docked into the active site of Cathepsin G provide further insight. These studies suggest the benzoxazinone moiety fits into the enzyme's S1 substrate-binding pocket, with specific hydrogen bonds stabilizing the interaction. nih.gov

| Interacting Group of Inhibitor | Interacting Residue in Cathepsin G | Type of Interaction |

| N1-group of benzoxazinone ring | Histidine 44 (His44) | Hydrogen Bond |

| C4-ketone group of benzoxazinone ring | Serine 200 (Ser200) | Hydrogen Bond |

This table details the predicted molecular interactions between a 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one and the active site of Cathepsin G, which may be analogous to the interactions of this compound. nih.gov

While enzyme inhibition is a prominent mechanism, the benzoxazine (B1645224) scaffold has also been found in compounds that target cellular receptors. For instance, a class of 2H-1,4-benzoxazin-3(4H)-one derivatives, which are structural isomers of the compound , have been identified as potent and selective nonsteroidal antagonists of the mineralocorticoid receptor (MR). acs.orgnih.gov

As MR antagonists, these compounds would competitively bind to the ligand-binding domain of the receptor, preventing the endogenous ligand, aldosterone, from binding and activating it. This would block the subsequent signal transduction cascade, which involves the translocation of the receptor to the nucleus and the regulation of gene expression related to sodium and water balance. While this activity has been demonstrated for a different benzoxazine isomer, it highlights the versatility of the scaffold and suggests that this compound could potentially be investigated for activity at nuclear hormone receptors or other ligand-gated channels.

Cellular Pathway Modulation

The ultimate biological effect of a compound is determined by how its interaction with a molecular target modulates broader cellular pathways. Based on the identified targets of related benzoxazinones, this compound could potentially modulate several key pathways.

Inflammatory and Immune Pathways: By inhibiting serine proteases like human leukocyte elastase and Cathepsin G, which are released by neutrophils at sites of inflammation, the compound could downregulate inflammatory cascades. benthamdirect.commdpi.com These enzymes are involved in tissue degradation and the processing of cytokines and chemokines; their inhibition would therefore have a potent anti-inflammatory effect.

Cell Proliferation and Apoptosis Pathways: The identification of Methionyl-tRNA Synthetase (MRS) as a potential target for the non-fluorinated analog suggests a role in modulating protein synthesis. ubaya.ac.idresearchgate.net Inhibition of MRS would lead to a depletion of charged tRNA, stalling protein translation and triggering cellular stress responses. This can lead to cell cycle arrest and the activation of apoptotic pathways, which is consistent with the observed cytotoxicity of some 2-aryl-4H-3,1-benzoxazin-4-ones against cancer cell lines. nih.gov

Redox-Modulated Pathways: Viral infections are known to alter the host cell's redox homeostasis to create a favorable environment for replication. nih.gov Small molecules that can modulate these redox-sensitive pathways, such as those controlled by NF-κB, can exhibit antiviral activity. Given the broad biological activities of the benzoxazinone scaffold, exploring its impact on cellular redox balance could reveal novel mechanisms of action.

Cell Cycle Arrest and Apoptosis Induction Pathways

Research into the cytotoxic effects of 2-aryl-4H-3,1-benzoxazin-4-ones has provided insights into their potential to interfere with cell proliferation. Studies on related compounds suggest that this compound may induce cell cycle arrest and apoptosis. For instance, a study on a series of 7-nitro-2-aryl-4H-benzo[d] research-nexus.netnih.govoxazin-4-ones demonstrated significant cytotoxic potential against HeLa cells nih.gov. The most active compounds in this series induced morphological changes characteristic of apoptosis, such as DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies, as observed through Hoechst 33258 staining nih.gov.

The pro-apoptotic potential of these related benzoxazinones was found to be substantial, with an apoptotic index ranging from 52.86% to 75.61% nih.gov. Although the precise signaling pathways were not fully elucidated in the available literature for the 4-fluoro derivative, the activity of related compounds with electron-withdrawing groups suggests a potential mechanism involving the activation of intrinsic or extrinsic apoptotic pathways. The induction of apoptosis is a key mechanism for the elimination of cancerous cells and is often linked to the ability of a compound to cause cell cycle arrest at various phases, thereby preventing cell division and proliferation. The presence of the electron-withdrawing nitro group in the studied analogs suggests that the 4-fluoro substituent in the target compound could also contribute to its pro-apoptotic and anti-proliferative activities.

Table 1: Cytotoxic and Pro-Apoptotic Activity of Selected 7-nitro-2-aryl-4H-benzo[d] research-nexus.netnih.govoxazin-4-ones against HeLa Cells

| Compound | Substitution on 2-aryl ring | % Inhibition of Cell Viability | Apoptotic Index (%) |

| 3a | Phenyl | - | 52.86 |

| 3c | 4-Chlorophenyl | 44.67 | - |

| 3k | 4-Nitrophenyl | - | 75.61 |

| Data extracted from a study on 7-nitro-2-aryl-4H-benzo[d] research-nexus.netnih.govoxazin-4-ones. nih.gov |

Inflammatory Pathway Interruption

The benzoxazinone scaffold is recognized for its anti-inflammatory potential. Various derivatives of 2H-1,4-benzoxazin-3(4H)-one have been synthesized and shown to effectively reduce the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in lipopolysaccharide (LPS)-induced microglial cells nih.gov. The mechanism of this anti-inflammatory action involves the downregulation of the transcription and protein levels of inflammation-related enzymes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) nih.gov.

Further investigation into the anti-inflammatory mechanisms of these derivatives points towards the activation of the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular response to oxidative stress nih.gov. By activating this pathway, these compounds can reduce LPS-induced reactive oxygen species (ROS) production, thereby mitigating microglial inflammation nih.gov. While these findings are for the 2H-1,4-benzoxazin-3(4H)-one scaffold, they provide a plausible framework for the anti-inflammatory action of this compound. The interruption of these key inflammatory pathways suggests that this compound could be a candidate for the development of novel anti-inflammatory agents.

Antimicrobial Resistance Mechanisms

Several studies have highlighted the antimicrobial properties of 2-aryl-4H-3,1-benzoxazin-4-ones against a variety of bacterial strains. These compounds have demonstrated notable activity against both Gram-positive and Gram-negative bacteria research-nexus.netresearchgate.net. The proposed mechanisms for their antimicrobial action include the disruption of bacterial cell membranes or the inhibition of essential metabolic pathways research-nexus.net.

The development of antimicrobial resistance is a major global health concern, and understanding how bacteria might develop resistance to new antimicrobial agents is crucial. The primary mechanisms of bacterial resistance to antimicrobial agents include limiting the uptake of a drug, modification of the drug target, inactivation of the drug, and active efflux of the drug nih.gov. While specific studies on the resistance mechanisms to this compound are not yet available, it is plausible that bacteria could employ one or more of these general resistance strategies. For example, alterations in the bacterial cell envelope could reduce the permeability of the compound, or the evolution of efflux pumps could actively remove it from the cell. Furthermore, mutations in the molecular target of the compound could reduce its binding affinity, thereby conferring resistance.

Computational and Molecular Modeling for MoA Prediction

Molecular Docking Simulations with Target Proteins

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a target protein. For 2-aryl-4H-3,1-benzoxazin-4-one derivatives, molecular docking studies have been instrumental in identifying potential protein targets and elucidating binding interactions. A study on the parent compound, 2-phenyl-4H-benzo[d] research-nexus.netnih.govoxazin-4-one (B404625), identified methionyl-tRNA synthetase (MRS) as a potential anticancer target ubaya.ac.id. The docking results showed that the compound could bind within the active site of MRS, suggesting a possible mechanism for its observed anticancer activity ubaya.ac.id.

In another study, a series of 2-(3,4-dichlorophenyl)-4H-benzo[d] research-nexus.netnih.govoxazin-4-one was also docked against methionyl-tRNA synthetase, showing a docking score of -76.04 Kcal/mol pjps.pk. Furthermore, docking studies of other benzoxazinone derivatives have explored their interactions with enzymes involved in inflammation, such as cyclooxygenase (COX), and microbial enzymes like glucosamine-6-phosphate synthase ekb.eg. These studies suggest that the 2-aryl-4H-3,1-benzoxazin-4-one scaffold can interact with a range of protein targets. The presence of the 4-fluorophenyl group in the target compound is expected to influence its binding affinity and selectivity for these targets due to the electronic and steric properties of the fluorine atom.

Table 2: Predicted Binding Affinities of 2-Aryl-4H-3,1-Benzoxazin-4-one Derivatives to Potential Protein Targets

| Compound | Protein Target | Docking Score (kcal/mol) |

| 2-phenyl-4H-benzo[d] research-nexus.netnih.govoxazin-4-one | Methionyl-tRNA Synthetase (1PG2) | -76.04 |

| 2-(3,4-dichlorophenyl)-4H-benzo[d] research-nexus.netnih.govoxazin-4-one | Methionyl-tRNA Synthetase (1PG2) | -76.04 |

| Data extracted from molecular docking studies on related benzoxazinone derivatives. ubaya.ac.idpjps.pk |

Molecular Dynamics Simulations for Binding Conformations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations can provide valuable insights into the stability of ligand-protein complexes and the conformational changes that occur upon binding. While specific MD simulation studies for this compound were not found in the reviewed literature, studies on other heterocyclic compounds provide a basis for understanding how this molecule might behave. For instance, MD simulations of 1-phenyl-4-benzoyl-1-hydro-triazole inverse agonists with the estrogen-related receptor α (ERRα) revealed that the binding mode of the small molecules in the ligand-binding domain (LBD) influences the flexibility of key helical structures, which in turn affects their biological activity mdpi.com.

These simulations can help to understand the dynamic nature of the binding pocket and how the ligand adapts its conformation to achieve a stable interaction. For this compound, MD simulations could be employed to refine the binding poses predicted by molecular docking, assess the stability of the compound within the active site of a target protein, and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity.

Quantum Chemical Calculations for Reactive Sites

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. Such calculations have been performed for 2-phenyl-4H-3,1-benzoxazin-4-one and its 4-chloro derivative to understand their structural and vibrational properties researchgate.net. These studies can also predict the reactive sites of a molecule by analyzing its molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO).